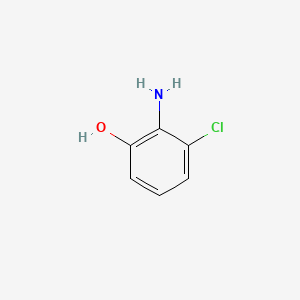

2-Amino-3-chlorophenol

描述

Significance in Organic Synthesis and Medicinal Chemistry Research

The strategic placement of the amino, hydroxyl, and chloro substituents on the aromatic ring makes 2-Amino-3-chlorophenol a valuable starting material in organic synthesis. It serves as a key intermediate for the production of various more complex organic molecules. For instance, it is utilized in the synthesis of dyes and has applications in the pharmaceutical field as an intermediate for certain drugs. chembk.com

In medicinal chemistry, halogenated aminophenols are of interest for their potential biological activities. While specific research on the biological effects of this compound is not extensively detailed in readily available literature, the broader class of aminophenols is known to be synthetic intermediates in the pharmaceutical industry. nih.gov A patent indicates that 3-chloro-o-aminophenol can be used in the synthesis of the marine natural product Echinoclathrine A, highlighting its potential in the development of therapeutic agents. google.com The reactivity of the functional groups allows for the construction of diverse molecular scaffolds, a crucial aspect of drug discovery and development. For example, aminophenol derivatives are pivotal in synthesizing heterocyclic compounds.

Context within the Halogenated Aminophenol Class

This compound belongs to the class of halogenated aminophenols, which are aromatic compounds containing amino, hydroxyl, and halogen substituents. The nature and position of the halogen atom can significantly influence the chemical and physical properties of these compounds. For example, the electron-withdrawing nature of chlorine in this compound affects the acidity of the phenolic hydroxyl group and the basicity of the amino group.

The study of various halogenated aminophenols provides insights into structure-activity relationships. For instance, research on the enzymatic dehalogenation of 4-halogenated anilines to 4-aminophenol (B1666318) metabolites has shown that the rate of this process is dependent on the type of halogen substituent. nih.gov This underscores the importance of the specific halogen and its position on the ring in determining the compound's reactivity and potential metabolic fate.

The synthesis of different isomers, such as 3-Amino-2-chlorophenol, further expands the chemical space available to researchers. cymitquimica.com This isomer is also used in the synthesis of dyes and pharmaceuticals. cymitquimica.com The study of these related compounds, including their synthesis and reactivity, contributes to a deeper understanding of the chemical behavior of the entire class of halogenated aminophenols. fordham.eduscialert.net

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHJJLQJRLNBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600402 | |

| Record name | 2-Amino-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-00-6 | |

| Record name | 2-Amino-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Chlorophenol

Established Synthetic Pathways to 2-Amino-3-chlorophenol

The primary and most well-documented methods for synthesizing this compound rely on traditional organic chemistry reactions, specifically the reduction of a nitro precursor and targeted substitution reactions to build the molecular framework.

Reduction-Based Approaches from Nitro Precursors

A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This approach is central to the production of this compound.

The direct precursor to this compound is 3-Chloro-2-nitrophenol (B96774). google.com A documented method for this transformation involves a reduction reaction using hydrazine (B178648) hydrate (B1144303) in the presence of ferrous sulfate (B86663). google.com This reaction is typically carried out in a mixed solvent system, such as alcohol and water, at elevated temperatures ranging from 100°C to 120°C. google.com The use of ferrous sulfate is crucial, and its molar ratio relative to the nitro precursor is carefully controlled to ensure efficient conversion. google.com

While this specific method is established, the reduction of nitrophenols to aminophenols is a widely studied transformation with various available reagents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide, or Raney nickel is a common alternative, often providing high yields and cleaner reactions. njit.eduacs.org For instance, the reduction of a related compound, sodium-2-nitro-4-chlorophenol-6-sulfonate, to its corresponding amine proceeded with an 81% yield using stannous chloride and hydrochloric acid. njit.edu Similarly, the hydrogenation of 4-chloro-2-nitrophenol (B165678) has been effectively achieved using a 5% Pd/C catalyst. acs.org

Table 1. Reaction Parameters for the Reduction of 3-Chloro-2-nitrophenol google.com

| Parameter | Condition |

|---|---|

| Reducing Agent | Hydrazine Hydrate |

| Catalyst/Promoter | Ferrous Sulfate |

| Solvent System | Alcohol (Ethanol, Propanol, or Isopropanol) and Water |

| Solvent Volume Ratio (Alcohol:Water) | 1:1 to 1.5:1 |

| Reactant Molar Ratio (3-Chloro-2-nitrophenol : Hydrazine Hydrate) | 1 : 1.3 to 1.8 |

| Reactant Molar Ratio (3-Chloro-2-nitrophenol : Ferrous Sulfate) | 1 : 0.03 to 0.06 |

| Reaction Temperature | 100°C - 120°C |

Substitution Reactions for Targeted Synthesis

The synthesis of the required precursor, 3-Chloro-2-nitrophenol, is itself a critical step achieved through a targeted substitution reaction. The process begins with m-chlorophenol, which undergoes an electrophilic aromatic substitution (nitration) reaction with concentrated nitric acid. google.com This reaction is performed in an acetate (B1210297) solvent, which plays a crucial role in the reaction's success. google.com The temperature for this substitution is maintained between 20°C and 30°C to control the reaction and selectivity. google.com Following the reaction, the solvent is removed, and the resulting 3-Chloro-2-nitrophenol is purified, typically via column chromatography, before its use in the subsequent reduction step. google.com

Advanced Synthetic Techniques and Optimization

To address the limitations of traditional batch processing, such as safety concerns with exothermic reactions, long reaction times, and purification challenges, modern synthetic chemistry has turned to advanced techniques like microreactor technology.

Microchannel Reactor Systems in Related Aminophenol Synthesis

Microchannel reactors are increasingly used for the synthesis of fine chemicals, including aminophenol derivatives, due to their significant advantages over conventional batch reactors. researchgate.net These systems offer superior mass and heat transfer, precise control over reaction conditions, and enhanced safety, particularly for highly exothermic or hazardous reactions like nitrations and diazotizations. researchgate.netgoogle.commicromeritics.com

A patented method for synthesizing the related compound 4-amino-3-chlorophenol (B108459) utilizes a multi-temperature-zone continuous flow microchannel reactor. google.com This process involves diazotization, coupling, and reduction steps. The microreactor's high heat transfer efficiency allows for stable temperature control, preventing the decomposition of unstable intermediates like diazonium salts that can occur due to localized hot spots in batch reactors. google.com This leads to significant improvements in both yield and purity. google.com Similarly, the synthesis of resorcinol (B1680541) from m-aminophenol in a microchannel reactor drastically reduced the reaction time from approximately 10 hours to under 2 minutes, while greatly improving product purity. google.com

Table 2. Comparison of Microchannel Reactor vs. Prior Art for 4-Amino-3-chlorophenol Synthesis google.com

| Parameter | Prior Art Issues | Microchannel Reactor Advantages |

|---|---|---|

| Yield | Low | High (Total yield up to 82.11%) |

| Purity | Low | High (Purity up to 99.22%) |

| Safety | Poor (unstable intermediates) | Improved (stable temperature control) |

| Cost | High (expensive catalysts, difficult raw material prep) | Reduced |

| Scalability | Difficult | Suitable for large-scale production |

Catalyst-Free Conditions in Related Reactions

While many reduction processes for nitrophenols rely on noble-metal or other heterogeneous catalysts, certain reactions can proceed effectively under catalyst-free conditions or with stoichiometric reagents. rsc.orgacs.org The term "catalyst-free" in this context often refers to the absence of traditional metal catalysts like Pd, Pt, or Ni. The reduction of 3-chloro-2-nitrophenol using hydrazine hydrate with ferrous sulfate is an example of a reaction that does not require a conventional hydrogenation catalyst. google.com

Another classic method is the Bechamp reduction, which uses iron filings in an acidic medium (like hydrochloric acid). acs.org This method, while older, is still relevant and was shown to achieve 72% conversion of 4-chloro-2-nitrophenol in 5 hours, compared to 87% conversion for a catalytic hydrogenation under similar conditions. acs.org These approaches avoid the costs and potential product contamination associated with noble metal catalysts, offering an alternative pathway for the synthesis.

Derivatization and Functionalization Reactions of this compound

This compound is a versatile chemical intermediate characterized by the presence of three distinct functional groups on a benzene (B151609) ring: an amino group, a hydroxyl group, and a chlorine atom. This arrangement allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds and Schiff bases. The reactivity of its amino and hydroxyl groups is central to its utility in building diverse molecular architectures.

Formation of Heterocyclic Compounds

The ortho-disposition of the amino and hydroxyl groups in this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. These reactions typically proceed via condensation followed by intramolecular cyclization.

Benzoxazoles are a prominent class of heterocyclic compounds synthesized from 2-aminophenols. The reaction involves the condensation of this compound with various reagents such as carboxylic acids, aldehydes, or tertiary amides, followed by cyclization to form the oxazole (B20620) ring fused to the benzene ring. organic-chemistry.orgnih.gov The chlorine substituent remains on the benzene ring of the resulting benzoxazole.

The synthesis can be achieved through several methods. A common approach is the direct condensation with aldehydes, often facilitated by a catalyst. nih.govmdpi.comresearchgate.net For instance, the reaction of 2-amino-4-chlorophenol (B47367) with various benzaldehydes has been shown to produce 2-arylbenzoxazoles in good yields. researchgate.netacs.org Catalysts like Brønsted acidic ionic liquids or deep eutectic solvents under microwave irradiation can enhance reaction efficiency. nih.govmdpi.com Another method involves the reaction with tertiary amides in the presence of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, which proceeds through the formation of an amidinium salt intermediate. nih.gov

Table 1: Synthesis of Benzoxazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminophenols | Aldehydes | Brønsted Acidic Ionic Liquid Gel | 2-Arylbenzoxazoles | nih.govacs.org |

| 2-Aminophenols | Aldehydes | [CholineCl][oxalic acid] (DES), Microwave | 2-Arylbenzoxazoles | mdpi.com |

| 2-Aminophenol (B121084) | Tertiary Amides | Tf₂O, 2-Fluoropyridine | 2-Substituted Benzoxazoles | nih.gov |

| 2-Aminophenols | β-Diketones | Brønsted acid and CuI | 2-Substituted Benzoxazoles | organic-chemistry.org |

The synthesis of 1,3,4-oxadiazole (B1194373) analogues from a substituted aminophenol precursor involves a multi-step pathway. mdpi.comresearchgate.net While direct synthesis from this compound is not commonly reported, a representative synthesis using the related 2-amino-4-chlorophenol illustrates the general strategy. mdpi.com The process begins with the conversion of the aminophenol into a urea (B33335) derivative by reacting it with sodium cyanate (B1221674) in acetic acid. mdpi.comresearchgate.net This urea is then treated with hydrazine hydrate to form a hydrazinecarboxamide intermediate. mdpi.comresearchgate.net Finally, this intermediate is cyclized by refluxing with various aromatic aldehydes in the presence of a catalyst like sodium bisulfite to yield the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. mdpi.com This sequence transforms the amino group of the aminophenol into a part of the 1,3,4-oxadiazole ring system. mdpi.comnih.gov

The oxidative coupling of 2-aminophenols is a key reaction for the synthesis of phenoxazinone derivatives. researchgate.netresearchgate.net This transformation mimics the biosynthesis of natural products like actinomycin (B1170597) D. researchgate.netacademie-sciences.fr The reaction involves the oxidation of two molecules of the aminophenol, which then couple and cyclize to form the characteristic phenoxazinone chromophore. researchgate.netmdpi.comiitkgp.ac.in

For this compound, this reaction would theoretically produce a dichlorinated phenoxazinone derivative. Studies on the related 2-amino-4-chlorophenol have shown that it undergoes aerobic catalytic oxidation to form 2-amino-8,10a-dichloro-10,10a-dihydro-3H-phenoxazin-3-one. academie-sciences.fr Various catalysts, including copper (II) and cobalt (III) complexes, are effective in promoting this transformation, mimicking the function of the phenoxazinone synthase enzyme. researchgate.netacademie-sciences.friitkgp.ac.in The reaction is typically monitored by the appearance of a strong absorption band in the visible spectrum, characteristic of the phenoxazinone product. researchgate.netacademie-sciences.friitkgp.ac.in

Table 2: Synthesis of Phenoxazinone Derivatives

| Starting Material | Oxidant/Catalyst | Product | Reference |

|---|---|---|---|

| 2-Aminophenol | Molecular Oxygen, Metalloporphyrins (Co(II) or Mn(III)) | 2-Aminophenoxazine-3-one | researchgate.net |

| 2-Aminophenol | Aerial Oxidation, Copper(II) Complexes | 2-Aminophenoxazine-3-one | iitkgp.ac.in |

| 2-Amino-4-chlorophenol | Aerial Oxidation, Cobalt(III) Complexes | 2-Amino-8,10a-dichloro-10,10a-dihydro-3H-phenoxazin-3-one | academie-sciences.fr |

| o-Aminophenols | o-Aminophenol oxidase (GriF enzyme) | Phenoxazinone derivatives | nih.gov |

Schiff Base Formation and Related Condensation Reactions

The amino group of this compound readily reacts with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines. ambeed.comresearchgate.netgoogle.com This reaction typically involves refluxing the aminophenol with the carbonyl compound in a solvent like ethanol. researchgate.net The resulting Schiff base contains a C=N double bond where the nitrogen atom is that of the original amino group.

These reactions have been reported for various substituted aminophenols and a wide range of aldehydes. researchgate.netrsc.org For example, 2-aminophenol has been condensed with substituted benzaldehydes (bearing methoxy, chloro, or nitro groups) to yield the corresponding Schiff bases. researchgate.net A more complex variation involves the reaction of aminophenols with β-substituted trimethinium salts, which also leads to the formation of Schiff base derivatives. rsc.org The formation of these compounds is a fundamental step in the synthesis of more complex structures, including certain metal complexes and biologically active molecules. biointerfaceresearch.comnih.gov

Exploration of Novel Analogues and Structural Modifications

Beyond the formation of well-defined heterocyclic systems and Schiff bases, the functional groups of this compound allow for various other structural modifications. The amino and hydroxyl groups can be subjected to reactions such as acylation or alkylation to introduce new functionalities. For example, the reaction of 2-aminophenols with alkyloxalyl chlorides leads to the formation of oxamide (B166460) esters, which can be further cyclized. google.com

Furthermore, the core structure can be incorporated into more complex frameworks. Palladium-catalyzed reactions of N-allyl-2-aminophenols, for instance, can lead to functionalized dihydro-1,4-benzoxazines or, under different conditions, switch to an intramolecular Diels-Alder reaction pathway to form complex tricyclic systems. nih.govacs.org These advanced synthetic strategies highlight the potential of this compound and its derivatives as building blocks for creating novel and structurally diverse molecules.

Spectroscopic Characterization and Computational Chemistry Studies of 2 Amino 3 Chlorophenol

Theoretical and Computational Chemistry Approaches

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. rsc.org It is widely used to calculate properties related to optical absorption and emission spectra. rsc.org While specific TD-DFT studies on 2-Amino-3-chlorophenol are not extensively documented in the available literature, the application of this method to structurally similar compounds, such as 2-amino-4-chlorophenol (B47367) (2A4CP) and other substituted phenols, provides a clear framework for understanding its potential electronic behavior. researchgate.netaip.org

Computational studies on related molecules like 2A4CP have utilized TD-DFT in conjunction with functionals like B3LYP and basis sets such as 6-311++G(d,p) to compute electronic absorption spectra in both the gas phase and in solvents like ethanol. researchgate.net Such analyses help in understanding the electronic transitions, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing the molecule's electronic properties and reactivity. researchgate.net For instance, in the study of 2A4CP, TD-DFT was employed to investigate electronic properties and frontier molecular orbitals. researchgate.net

Similarly, research on fluorophenols demonstrates that TD-DFT can accurately predict trends in electronic transition energies, correlating well with experimental observations. acs.org These calculations can reveal how substitutions on the phenol (B47542) ring, such as the placement of halogen and amino groups, affect the S1 ← S0 transition energies and excited-state geometries. acs.org For example, calculations for fluorophenols have shown that the substitution site significantly alters the energy barrier to conical intersections, thereby influencing the nonradiative decay pathways. acs.org These examples underscore the utility of TD-DFT in predicting the photophysical properties of substituted phenols like this compound.

Table 1: Representative TD-DFT Calculated Excitation Energies for Substituted Phenols This table illustrates the type of data obtained from TD-DFT calculations for similar compounds, as specific data for this compound is not available in the cited sources.

| Compound | Method | Solvent | Calculated Vertical Excitation Energy (eV) |

|---|---|---|---|

| 2-Fluorophenol | TDDFT/CAMB3LYP/6-311++G(d,p) | IEFPCM Model | 5.283 |

| 3-Fluorophenol | TDDFT/CAMB3LYP/6-311++G(d,p) | IEFPCM Model | 5.272 |

| 4-Fluorophenol | TDDFT/CAMB3LYP/6-11++G(d,p) | IEFPCM Model | 5.027 |

| Phenol | TDDFT/CAMB3LYP/6-311++G(d,p) | IEFPCM Model | 5.215 |

Source: Adapted from electronic structure calculations on fluorophenols. acs.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is particularly valuable in medicinal chemistry for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. rsc.orgrsc.org

While direct molecular docking studies of this compound are not detailed in the provided results, research on analogous structures provides significant insights. For example, docking studies have been performed on 4-(3-amino-5-phenyl-1,2,4-triazin-6-yl)-2-chlorophenol, a ligand for the human A2A adenosine (B11128) receptor (A2AAR). rsc.orgrcsb.org These studies reveal how the chlorophenol moiety can fit into the receptor's binding pocket, forming specific interactions with key amino acid residues. rsc.org

In a broader context, docking simulations of various phenol-containing ligands highlight common interaction patterns. nih.govresearchgate.net These often involve:

Hydrogen Bonding: The phenolic hydroxyl group and the amino group are potential hydrogen bond donors and acceptors, interacting with polar residues in the receptor's active site.

Hydrophobic Interactions: The aromatic ring can engage in hydrophobic and π-stacking interactions with non-polar and aromatic residues like Phenylalanine, Valine, and Leucine. rsc.org

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

For instance, docking of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues with the tubulin-colchicine binding site showed that the ligands fit within a hydrophobic cavity, interacting with residues such as Leu252, Ala250, and Cys241. nih.gov Such studies are crucial for the rational design of new therapeutic agents. nih.gov

Table 2: Example of Interacting Residues Identified in Molecular Docking of a Phenolic Ligand This table is illustrative of findings from molecular docking studies on related compounds.

| Ligand | Receptor | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Adenosine Analogue | Human A2A Adenosine Receptor | Glu169, Ser67, Phe168, Val84 | Hydrogen Bond, π-stacking, Non-polar contacts |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Tubulin | Leu252, Ala250, Leu248, Cys241 | Hydrophobic Interactions |

Source: Adapted from docking studies on A2AAR and tubulin inhibitors. rsc.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Electronic Parameter Correlations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. jst.go.jpwur.nl For substituted phenols, QSAR studies often reveal strong correlations between physicochemical properties and biological effects. jst.go.jp The dominant parameters in these models are typically related to hydrophobicity and electronic character. jst.go.jp

Key parameters used in QSAR models for phenols include:

Hydrophobicity (log P): The logarithm of the octanol-water partition coefficient, which measures a compound's lipophilicity. jst.go.jp

Electronic Parameters: These describe the electronic influence of substituents on the aromatic ring. The Hammett sigma constant (σ) is a classic example, quantifying the electron-donating or electron-withdrawing nature of a substituent. jst.go.jpoup.com

Quantum Chemical Descriptors: Parameters derived from computational chemistry, such as the energy of the lowest unoccupied molecular orbital (E-LUMO), can also be used. fiu.edu A lower E-LUMO value often correlates with higher reactivity or toxicity. fiu.edu

QSAR studies on the toxicity of chlorophenols have demonstrated a strong dependence on hydrophobicity. fiu.edu For example, a QSAR model for the toxicity of chlorophenols to Tetrahymena pyriformis included LogP and E-LUMO as significant descriptors. fiu.edu The development of such models allows for the prediction of the activity or toxicity of new compounds within the same class, based on their calculated structural and electronic parameters. wur.nlfiu.edu The presence of both an amino (-NH2) group (electron-donating) and a chloro (-Cl) group (electron-withdrawing and hydrophobic) on the same phenol ring makes this compound a candidate for complex QSAR analysis. unilag.edu.ng

Table 3: Common Descriptors Used in QSAR Models for Substituted Phenols

| Descriptor Type | Parameter | Description |

|---|---|---|

| Hydrophobicity | log P or log K_ow | Measures the partitioning between n-octanol and water, indicating lipophilicity. jst.go.jp |

| Electronic | Hammett sigma (σ) | Quantifies the electron-donating/withdrawing ability of a substituent on the aromatic ring. jst.go.jpoup.com |

| Electronic | pK_a | Represents the acid dissociation constant of the phenolic hydroxyl group. jst.go.jp |

| Quantum Chemical | E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital, an indicator of electrophilicity. fiu.edu |

| Steric | E_S | Taft's steric parameter, describing the size of a substituent. oup.com |

Source: Compiled from general QSAR principles and studies on phenols. jst.go.jpoup.comfiu.edu

Studies on Solvatochromic Behavior and Intermolecular Interactions

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change in the absorption or emission spectrum (e.g., a bathochromic or hypsochromic shift) provides valuable information about the solute's electronic ground and excited states and its intermolecular interactions with solvent molecules. ucc.edu.ghresearchgate.net

Studies on ortho-substituted phenols, such as 2-chlorophenol (B165306) and 2-aminophenol (B121084), have investigated their solvatochromic behavior in various solvents. ucc.edu.ghresearchgate.net For example, the electronic spectra of 2-chlorophenol and 2-aminophenol have been compared in polar protic (methanol) and polar aprotic (dimethyl sulfoxide, DMSO) solvents. ucc.edu.gh The observed spectral shifts are influenced by both general solvent effects (related to dielectric constant and refractive index) and specific interactions like hydrogen bonding. ucc.edu.gh The presence of intramolecular hydrogen bonds, for instance between the hydroxyl and amino groups in 2-aminophenol, can also play a crucial role. researchgate.net

In a study of 2-chlorophenol, the absorption maximum (λmax) shifted from 277 nm in methanol (B129727) to 279 nm in DMSO. ucc.edu.ghresearchgate.net This solvatochromic behavior can be analyzed using linear solvation energy relationships (LSER), which correlate the spectral shifts with solvent parameters like the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for polarity/polarizability). researchgate.net Such analyses help to quantify the contributions of different intermolecular forces to the stabilization of the ground and excited states of the molecule in solution. researchgate.net

Table 4: Example of Solvatochromic Shifts for Related Phenols This table illustrates the shifts in absorption maxima (λmax) for related compounds in different solvents. Specific data for this compound is not available in the cited sources.

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Phenol | Methanol | 272 |

| Phenol | DMSO | 277 |

| 2-Chlorophenol | Methanol | 277 |

| 2-Chlorophenol | DMSO | 279 |

Source: Adapted from a study on the electronic spectra of ortho-substituted phenols. ucc.edu.gh

Biological Activities and Biochemical Pathways Associated with 2 Amino 3 Chlorophenol and Its Analogues

Investigation of Cellular and Subcellular Effects

The impact of aminochlorophenols on cellular and subcellular systems has been a subject of toxicological research, with a particular focus on renal cells. These studies help to elucidate the mechanisms of toxicity and the cellular responses to chemical exposure.

Impact on Renal Function and Cellular Integrity

Research into the nephrotoxic potential of 2-amino-3-chlorophenol analogues has demonstrated that the position of the chlorine atom on the aminophenol ring significantly influences toxicity. In studies using Fischer 344 rats, 4-amino-3-chlorophenol (B108459) was found to be markedly less potent as a nephrotoxicant than its non-chlorinated counterpart, 4-aminophenol (B1666318). nih.gov Conversely, another analogue, 2-amino-5-chlorophenol (B1209517), induced only mild changes in renal function. nih.gov Both of these aminochlorophenols produced fewer and less severe renal effects compared to their parent chloroaniline compounds. nih.gov

In-vitro studies using isolated renal cortical cells from Fischer 344 rats further clarified these structure-activity relationships. The findings showed that the order of decreasing nephrotoxic potential was 4-amino-2,6-dichlorophenol (B1218435) > 4-amino-2-chlorophenol (B1200274) > 4-aminophenol > 4-amino-3-chlorophenol. marshall.edu This indicates that chloro groups adjacent to the hydroxyl group enhance toxicity, while a chloro group next to the amine group reduces it. marshall.edu The nephrotoxicity of 4-amino-2-chlorophenol was characterized by significant proximal tubular damage, diuresis, and elevated blood urea (B33335) nitrogen (BUN) concentrations. nih.gov

Table 1: Comparative Nephrotoxicity of Aminophenol Analogues

| Compound | Relative In Vivo Nephrotoxicity | In Vitro Effect on Renal Cortical Slices | Reference |

|---|---|---|---|

| 4-Aminophenol | High | Reduces p-aminohippurate (B12120003) accumulation at 0.01 mM | nih.gov |

| 4-Amino-3-chlorophenol | Low | Less potent than 4-aminophenol | nih.govmarshall.edu |

| 2-Amino-5-chlorophenol | Mild | Mild changes in renal function | nih.gov |

| 4-Amino-2-chlorophenol | High | More potent than 4-aminophenol | marshall.edunih.gov |

| 4-Amino-2,6-dichlorophenol | Very High | Most potent of the tested analogues | marshall.edu |

Modulation of Cell Proliferation and Apoptosis Pathways

While direct studies on this compound are limited, research on related structures provides insights into their effects on cell proliferation and apoptosis (programmed cell death). For instance, 2-amino-4-chlorophenol (B47367) has been shown to induce hyperplastic lesions in the forestomach and urinary bladder of male rats in a 13-week oral exposure study, indicating an effect on cell proliferation. who.int

Derivatives of 2-aminophenol (B121084), such as 2-amino-4H-chromene-3-carbonitriles, have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. nih.gov These compounds have been shown to inhibit cell proliferation and trigger apoptosis, with their effectiveness being influenced by the specific chemical groups attached to the core structure. nih.gov Some of these derivatives were found to have cytotoxic effects on human breast cancer cell lines with IC50 values under 200 μM. nih.gov This line of research suggests that the aminophenol scaffold can be modified to create compounds that selectively target and eliminate cancer cells by activating their apoptotic pathways.

Evaluation of Oxidative Stress and Free Radical Generation Mechanisms

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key mechanism in the toxicity of many chemical compounds. nih.govmdpi.com The generation of free radicals can damage essential cellular components like lipids, proteins, and DNA. mdpi.comyoutube.com

Studies on analogues of this compound suggest that their cytotoxicity involves the generation of free radicals. The toxicity of 4-amino-2-chlorophenol in isolated renal cortical cells was reduced by pretreatment with antioxidants like ascorbate (B8700270), glutathione, and N-acetyl-L-cysteine, supporting a role for free radicals in its mechanism of toxicity. marshall.edu Similarly, the cytotoxicity of 2-amino-5-chlorophenol was found to involve free radical generation through an iron-independent mechanism, as the toxicity was reduced by the antioxidant ascorbate and thiol-containing agents but not by an iron chelator. semanticscholar.org This suggests that the reduced nephrotoxic potential of some aminochlorophenols, like 4-amino-3-chlorophenol, might be due to an altered ability to undergo redox cycling and generate these damaging free radicals. nih.gov

Genotoxicity and Mutagenicity Assessments

Genotoxicity assessment evaluates the potential of chemical compounds to damage genetic material (DNA and chromosomes). nih.gov Studies on chlorophenols and their derivatives indicate a potential for genotoxic effects, although they are generally not considered potent mutagens. who.int

Anti-inflammatory and Immunomodulatory Research with Analogues

Analogues of this compound have been investigated for their potential to modulate the immune system and reduce inflammation. Research has focused on derivatives that can influence the activity of immune cells and the production of inflammatory mediators.

A series of o-aminophenol derivatives were synthesized and shown to possess both topical anti-inflammatory and antiallergic activities. nih.gov These compounds were effective in reducing mouse ear edema induced by arachidonic acid and other inflammatory agents. nih.gov The metabolites of acetaminophen, p-aminophenol and AM404, have been shown to suppress nitric oxide secretion from stimulated microglial cells, the resident immune cells of the brain. oaepublish.com This anti-inflammatory effect was more potent than that of the parent drug, acetaminophen, and occurred through pathways independent of cyclooxygenase (COX) inhibition. oaepublish.com These findings suggest that the aminophenol structure can serve as a basis for developing agents that control neuroinflammation.

Table 2: Anti-inflammatory Activity of Aminophenol Analogues

| Compound/Analogue | Model System | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| o-Aminophenol Derivatives | Mouse Ear Edema | Inhibition of inflammation | Antioxidant and H1-antihistaminic activity | nih.gov |

| p-Aminophenol (Acetaminophen metabolite) | LPS-stimulated BV-2 microglia | Suppression of nitric oxide secretion | COX-independent pathway, likely inhibition of NF-kB | oaepublish.com |

| AM404 (Acetaminophen metabolite) | LPS-stimulated BV-2 microglia | Suppression of nitric oxide secretion | COX-independent pathway, likely inhibition of NF-kB | oaepublish.com |

Antimicrobial and Antifungal Investigations of Derivatives

The aminophenol scaffold has also been explored for its potential in developing new antimicrobial and antifungal agents. A comparative study on the antibacterial activities of aminophenol isomers found that p-aminophenol displayed potent activity against various standard bacterial reference strains, while o-aminophenol and m-aminophenol were less effective. comu.edu.tr The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for p-aminophenol were found to be between 31.25 and 500 µg/mL. comu.edu.tr

Furthermore, various derivatives have been synthesized to enhance this activity. A series of 3-aminophenol (B1664112) derivatives were synthesized and showed good antimicrobial activity against tested microbial strains. researchgate.net Similarly, novel azo compounds derived from 4-aminophenol demonstrated significant antibacterial activity against strains such as Escherichia coli, Shigella sonnei, Streptococcus pyogenes, and Staphylococcus aureus. asianpubs.org Studies on 4-substituted 2-aminophenols, however, concluded that simple nuclear substitution did not increase, and in some cases decreased, the antibacterial activity compared to 2-aminophenol itself. portlandpress.com This highlights the complexity of structure-activity relationships in the development of antimicrobial agents from this chemical class.

Enzymatic Interactions and Metabolic Transformations of this compound and its Analogues

The biological activities and biochemical pathways associated with this compound are primarily understood through the study of its analogues, such as other chlorinated aminophenols and the parent compound, 2-aminophenol. Research in this area highlights the role of specific enzymes in the degradation of these compounds and sheds light on the metabolic routes they undertake in biological systems.

Role in Dioxygenase Activity and Substrate Specificity

Dioxygenase enzymes play a pivotal role in the aerobic degradation of aromatic compounds by catalyzing the cleavage of the benzene (B151609) ring. The substrate specificity of these enzymes is a critical factor in determining the fate of compounds like this compound in the environment.

Studies on 2-aminophenol 1,6-dioxygenase, an enzyme purified from Pseudomonas pseudoalcaligenes JS45, have provided insights into the enzymatic interactions of aminophenols. This enzyme has been shown to catalyze the oxidation of 2-aminophenol and some of its analogues. Notably, it exhibits activity towards 2-amino-4-chlorophenol, a structural isomer of this compound. nih.gov This suggests that dioxygenases can recognize and act upon chlorinated aminophenols. The enzyme's ability to oxidize these substrates indicates a level of promiscuity, although the efficiency of the reaction can be influenced by the position of the chlorine substituent.

The substrate range of 2-aminophenol 1,6-dioxygenase is unique among ring-cleavage dioxygenases. nih.gov While it acts on aminophenols, it is strongly inhibited by catechol analogues. researchgate.net This highlights a distinct substrate selectivity that differentiates it from other catechol dioxygenases. The specific activity of such enzymes with this compound has not been extensively documented, but based on the activity with its isomer, it is plausible that it could also serve as a substrate, likely with varying efficiency.

The data in the table below, derived from studies on analogous compounds, illustrates the kinetic parameters of a dioxygenase, providing a comparative view of its efficiency with different substrates.

| Substrate | K_m (μM) | Relative Activity (%) |

| 2-Aminophenol | 4.2 | 100 |

| 2-Amino-4-chlorophenol | - | Activity Detected |

| Catechol | - | Substrate |

| 6-Amino-m-cresol | - | Substrate |

| 2-Amino-m-cresol | - | Substrate |

| Data based on the activity of 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45. nih.gov |

Pathways of Biological Transformation and Metabolite Identification

The biological transformation of this compound is presumed to follow pathways similar to those established for other chlorinated aminophenols and related compounds. These pathways generally involve initial enzymatic modifications followed by ring cleavage.

For instance, the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG is initiated by a deaminase, which converts it to chlorohydroquinone (B41787) (CHQ) with the removal of an ammonium (B1175870) ion. nih.gov This chlorohydroquinone is then dehalogenated to hydroquinone (B1673460) (HQ), which subsequently undergoes ring cleavage by a dioxygenase. nih.gov

Another relevant pathway is the degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800. This process also begins with the release of an ammonium ion, forming 4-chlorocatechol. nih.gov This intermediate is then cleaved by a dioxygenase to form cis,cis-chloromuconic acid. nih.gov

Based on these analogous pathways, a putative metabolic route for this compound can be proposed. The transformation could be initiated by either a deaminase, leading to the formation of 3-chlorocatechol, or a monooxygenase, resulting in a chlorinated aminocatechol. Following this initial step, a dioxygenase would catalyze the cleavage of the aromatic ring, leading to the formation of chlorinated muconic acids or semialdehydes. Subsequent enzymatic reactions would then further break down these intermediates.

Identified metabolites from the degradation of related chloroaminophenols support this proposed pathway. The detection of chlorohydroquinone and hydroquinone in the degradation of 2-chloro-4-aminophenol provides strong evidence for the initial steps of deamination and dehalogenation. nih.gov

The following table summarizes the key enzymes and metabolites involved in the degradation of analogous chloroaminophenols, offering a framework for understanding the potential biotransformation of this compound.

| Initial Compound | Key Enzyme(s) | Identified Metabolite(s) | Degrading Organism |

| 2-Chloro-4-aminophenol | 2C4AP-deaminase, CHQ-dehalogenase, HQ-dioxygenase | Chlorohydroquinone, Hydroquinone, γ-hydroxymuconic semialdehyde | Arthrobacter sp. SPG nih.gov |

| 4-Chloro-2-aminophenol | Deaminase, 4CC-1,2-dioxygenase | 4-Chlorocatechol, cis,cis-chloromuconic acid | Burkholderia sp. RKJ 800 nih.gov |

Environmental Chemistry and Degradation Studies of 2 Amino 3 Chlorophenol

Occurrence and Distribution in Environmental Compartments

2-Amino-3-chlorophenol is not a widely studied environmental pollutant, and data on its direct occurrence and distribution are limited. However, available literature indicates that its presence in the environment is primarily as a transformation product of other anthropogenic compounds.

It has been identified as a metabolite of 2-chloroaniline (B154045) in animal studies, specifically in rabbits, suggesting that it can be formed in biological systems exposed to this precursor. industrialchemicals.gov.aunih.gov Furthermore, it is a significant primary photoproduct of the degradation of 2,6-dichloroaniline (B118687) in aqueous solutions, with an initial chemical yield reported to be higher than 65%. researchgate.netresearchgate.net This points to sunlight-driven reactions in surface waters as a notable source of this compound.

Another potential source is the degradation of pharmaceuticals. One study has proposed a degradation pathway for the widely used anti-inflammatory drug Diclofenac that results in the formation of this compound through the cleavage of a carbon-nitrogen bond. mdpi.com Industrial sources may also contribute to its environmental presence, with one report listing it as an organochlorine compound potentially associated with the use of plasticizers or flame retardants. researchgate.net

Abiotic Degradation Mechanisms

Abiotic degradation processes, driven by light and chemical reactions, are crucial in determining the environmental fate of this compound.

Phototransformation is a key abiotic degradation route for this compound in aqueous environments. When exposed to light, this compound undergoes transformation to form several aminophenoxazone compounds. semanticscholar.org This process is influenced by the presence of oxygen.

The proposed pathway involves the initial formation of 3-chloro-1,2-benzoquinone monoimine, which then reacts with another molecule of this compound. Following an oxidation step, this leads to the formation of complex products such as 2-amino-1,9-dichlorophenoxazin-3-one. Another identified photoproduct is 2-amino-1-chlorophenoxazin-3-one. semanticscholar.org As previously noted, this compound itself is a major photoproduct of 2,6-dichloroaniline, highlighting the interconnectedness of photochemical pathways in the environment. researchgate.net

Table 1: Photodegradation Products of this compound

| Precursor Compound | Photoproducts | Reference |

| This compound | 2-amino-1,9-dichlorophenoxazin-3-one | semanticscholar.org |

| 2-amino-1-chlorophenoxazin-3-one | semanticscholar.org | |

| 3-chloro-1,2-benzoquinone monoimine (intermediate) | semanticscholar.org |

Biotic Degradation and Biodegradation Pathways

The biodegradation of chloroaminophenols (CAPs) as a chemical class has been investigated, providing insights into potential pathways for this compound, though specific studies on this isomer are scarce.

Research on isomers such as 4-chloro-2-aminophenol (4C2AP) and 2-chloro-4-aminophenol (2C4AP) has established a general metabolic pathway that may be relevant for this compound. researchgate.netresearchgate.net The initial step in the aerobic bacterial degradation of these compounds often involves hydrolytic deamination, where a deaminase enzyme removes the amino group (-NH2) to form a chlorohydroquinone (B41787) intermediate. frontiersin.orgproquest.com

For example, the degradation of 2C4AP is initiated by its conversion to chlorohydroquinone (CHQ). frontiersin.org This intermediate is then typically dehalogenated to form hydroquinone (B1673460), which can subsequently undergo aromatic ring cleavage by dioxygenase enzymes, leading to further breakdown and eventual mineralization into carbon dioxide, water, and inorganic ions. proquest.com The complete mineralization of related chlorophenols has been observed in various bacterial strains, indicating that microorganisms can use these compounds as their sole source of carbon and energy. nih.gov

Table 2: Generalized Biotic Degradation Pathway for Chloroaminophenols

| Step | Process | Intermediate/Product | Enzyme Class Involved | Reference |

| 1 | Hydrolytic Deamination | Chlorohydroquinone | Deaminase | frontiersin.orgproquest.com |

| 2 | Dehalogenation | Hydroquinone | Dehalogenase | proquest.com |

| 3 | Aromatic Ring Cleavage | Aliphatic acids | Dioxygenase | proquest.com |

| 4 | Further Metabolism | CO2, H2O, Cl- | Various | nih.gov |

While no bacterial strains have been specifically identified for the degradation of this compound in the reviewed literature, studies on its isomers provide valuable information on the types of microorganisms capable of metabolizing chloroaminophenols.

A notable example is Arthrobacter sp. SPG, which has been shown to utilize 2-chloro-4-aminophenol as its sole carbon and energy source. frontiersin.org Bacteria from genera such as Pseudomonas, Burkholderia, and Rhodococcus have also been identified as potent degraders of various chlorophenols and related aromatic compounds, suggesting they may possess the enzymatic machinery to transform this compound. researchgate.net These bacteria typically degrade chloroaromatic compounds through either ortho- or meta-cleavage pathways of catecholic intermediates. researchgate.netfrontiersin.org The isolation and characterization of specific microbes with the capability to degrade this compound would be a critical next step in understanding its ultimate environmental fate.

Elucidation of Metabolic Intermediates and Enzyme Systems (e.g., Chlorocatechol Cleavage Pathways)

There is no specific information available in the reviewed scientific literature detailing the metabolic intermediates and enzyme systems involved in the biodegradation of this compound.

However, based on the degradation pathways of structurally related compounds, some general mechanisms can be hypothesized. The biodegradation of other chloroaminophenols is suggested to be initiated either by the enzymatic removal of the amino group (deamination) or through dehalogenation. nih.gov For instance, the degradation of 2-chlorophenol (B165306), a related compound lacking the amino group, proceeds through the formation of 3-chlorocatechol. nih.govresearchgate.net This intermediate is then subjected to ring cleavage via either a modified ortho-cleavage or a meta-cleavage pathway, involving key enzymes such as chlorocatechol 1,2-dioxygenase and catechol 2,3-dioxygenase. nih.govresearchgate.net

It is plausible that the biodegradation of this compound could follow a pathway involving initial deamination to form 3-chlorophenol, which would then be metabolized through known chlorophenol degradation routes. Alternatively, initial dehalogenation could occur. Without specific experimental evidence, the precise metabolic pathway, the sequence of intermediates, and the specific enzymes involved in the breakdown of this compound remain unelucidated.

Factors Influencing Biodegradation Efficiency and Persistence

Specific studies on the factors influencing the biodegradation efficiency and persistence of this compound are absent from the current scientific literature. However, general principles derived from studies on other chlorophenols can provide an expected framework.

The efficiency of microbial degradation of chlorophenols is known to be influenced by several environmental factors:

pH: The pH of the environment can significantly affect both the availability of the compound and the activity of microbial enzymes. For example, the biodegradation of 2-chlorophenol by Alcaligenes sp. was observed to be markedly delayed at a pH of 5. nih.gov

Temperature: Temperature affects microbial growth rates and enzyme kinetics. The degradation of 2-chlorophenol by various bacteria has been shown to be temperature-dependent. mdpi.com

Nutrient Availability and Co-metabolism: The presence of other carbon sources can enhance the degradation of chlorophenols through co-metabolism. The biodegradation of 3-chlorophenol, for instance, is enhanced in the presence of phenol (B47542).

Inoculum Density: A higher initial concentration of degrading microorganisms can lead to faster removal of the pollutant. nih.gov

Compound Structure: The number and position of chlorine atoms on the phenol ring are critical determinants of persistence. Generally, resistance to biodegradation increases with a higher degree of chlorination. cdc.govfrontiersin.org

These factors would likely play a crucial role in the environmental persistence and biodegradation efficiency of this compound, but specific quantitative data and optimal conditions have not been determined.

Environmental Transport and Fate Modeling

Modeling the environmental transport and fate of this compound is hampered by the lack of empirical data for key physical and chemical properties that govern these processes.

Adsorption and Volatilization Dynamics in Various Environmental Media

No specific experimental data on the adsorption and volatilization of this compound in soil, sediment, or water were found.

The adsorption of chlorophenols to soil and sediment is a pH-dependent process. nih.gov Sorption generally decreases as pH increases because the anionic (phenolate) form, which is more prevalent in alkaline conditions, is more water-soluble and subject to electrostatic repulsion from negatively charged soil surfaces. nih.gov Conversely, the undissociated, neutral form is sorbed more readily. nih.gov Given its pKa, this compound's sorption behavior would be expected to follow this trend, but specific soil-water partition coefficients (Kd) or organic carbon-normalized sorption coefficients (Koc) are not available.

Volatilization from water is governed by a compound's Henry's Law Constant. While this value is available for some chlorophenols, it has not been reported for this compound. Generally, mono- and dichlorophenols are the most volatile among the chlorophenols. cdc.gov The tendency to volatilize is also pH-dependent, with greater volatilization occurring under acidic conditions where the more volatile neutral species predominates. cdc.gov

Bioaccumulation Potential in Aquatic and Terrestrial Systems

There is no specific data on the bioaccumulation potential or Bioconcentration Factor (BCF) for this compound.

Bioaccumulation potential is often estimated using the octanol-water partition coefficient (log Kow). PubChem lists a predicted XLogP3 value of 1.8 for this compound. nih.gov Generally, compounds with a BCF greater than 1 are considered to have a tendency to bioaccumulate. wikipedia.org The United States Environmental Protection Agency (EPA) considers a substance to be not bioaccumulative if its BCF is less than 1,000. wikipedia.org

Studies on other chlorophenols indicate a low to moderate potential for bioconcentration. cdc.gov For example, the BCF for 2-chlorophenol in carp (B13450389) was measured to be in the range of 14-29. cdc.gov For 2,4-dichlorophenol, BCF values in Japanese medaka ranged from 92 to 340, with values increasing as the aqueous concentration of the chemical decreased. ula.ve Based on its predicted log Kow, the bioaccumulation potential of this compound is expected to be low, but this has not been experimentally verified.

Advanced Applications and Research Directions of 2 Amino 3 Chlorophenol

Role as a Chemical Intermediate in Advanced Materials and Specialty Chemicals Research

2-Amino-3-chlorophenol is a crucial chemical intermediate, serving as a fundamental building block in the synthesis of a variety of complex organic molecules. Its versatile nature is attributed to the specific arrangement of an amino group, a hydroxyl group, and a chlorine atom on a benzene (B151609) ring, which allows for diverse chemical modifications. nbinno.com This trifunctional structure makes it an ideal starting material for creating advanced materials and specialty chemicals.

In the realm of specialty chemicals, this compound is a key component in the production of sophisticated dyes and pigments. nbinno.com The presence of the amino and hydroxyl groups allows for the formation of chromophores, which are responsible for the color of the dye. The chlorine atom can be used to tune the final properties of the dye, such as its lightfastness and stability. Its application extends to the cosmetics industry, particularly in the formulation of hair dyes, where its chemical properties contribute to color vibrancy and stability. nbinno.comnbinno.com

While direct applications in "advanced materials" are less explicitly documented in readily available literature, its role as a precursor to complex organic structures suggests its potential in the development of novel polymers and other materials with specialized properties. The ability to introduce various functional groups through reactions with the amino and hydroxyl moieties allows for the tailoring of molecular architectures, a key aspect of materials science.

Application in Pharmaceutical and Agrochemical Synthesis Research

The utility of this compound as a chemical intermediate is particularly prominent in the pharmaceutical and agrochemical sectors. Its unique molecular structure provides a versatile scaffold for the synthesis of a wide array of bioactive compounds. nbinno.comnbinno.com

In pharmaceutical research, this compound is a vital starting material for the synthesis of active pharmaceutical ingredients (APIs). nbinno.com Its functional groups can be readily modified to create more complex molecules with specific therapeutic properties. The reliability of sourcing high-purity this compound is therefore critical for the drug discovery and development pipeline, ensuring consistency and quality in the final products. nbinno.comnbinno.com

Similarly, in the agrochemical industry, this compound serves as a key building block for the development of modern pesticides and herbicides. nbinno.comnbinno.com Manufacturers leverage its chemical properties to design next-generation crop protection agents that are both effective and environmentally sustainable. nbinno.comnbinno.com The demand for innovative agrochemicals to enhance agricultural productivity and ensure food security drives the continued importance of this intermediate. nbinno.comnbinno.com

Table 1: Applications of this compound in Chemical Synthesis

| Sector | Application |

| Specialty Chemicals | Synthesis of dyes and pigments |

| Cosmetics | Formulation of hair dyes |

| Pharmaceuticals | Intermediate for Active Pharmaceutical Ingredients (APIs) |

| Agrochemicals | Building block for pesticides and herbicides |

Development of Sensors and Analytical Tools

The development of sensitive and selective analytical methods for the detection of chlorophenols is an active area of research due to their potential environmental impact. While specific research on sensors exclusively for this compound is limited, the principles and techniques applied to other chlorophenol derivatives are relevant.

Electrochemical sensors, for instance, have been developed for the detection of related compounds like 3-chlorophenol. These sensors often utilize modified electrodes that facilitate the electrochemical oxidation or reduction of the target analyte. The development of such sensors for this compound would likely involve the optimization of electrode materials and experimental conditions to achieve high sensitivity and selectivity.

Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) are powerful tools for the determination of chlorophenols in various matrices. ulisboa.pt These methods offer high sensitivity and specificity, allowing for the quantification of trace amounts of contaminants. The development of specific HPLC-MS/MS methods for this compound would involve the optimization of chromatographic separation conditions and mass spectrometric parameters.

The following table summarizes analytical techniques that have been applied to the analysis of related chlorophenols and could be adapted for this compound.

Table 2: Potential Analytical Techniques for this compound

| Technique | Principle | Potential Application |

| Electrochemical Sensors | Measurement of current resulting from the oxidation or reduction of the analyte. | Rapid and on-site detection in environmental samples. |

| HPLC-MS/MS | Separation of the analyte from a mixture followed by its detection based on its mass-to-charge ratio. | Accurate and sensitive quantification in complex matrices like water or soil. |

| Gas Chromatography (GC) | Separation of volatile compounds followed by detection. | Analysis of derivatized this compound. |

Future Research Perspectives and Challenges

Sustainable Synthesis Routes and Green Chemistry Principles

Future research is expected to focus on the development of sustainable and environmentally friendly methods for the synthesis of this compound. Traditional chemical synthesis often involves harsh reaction conditions and the use of hazardous reagents, leading to the generation of significant waste. google.com Green chemistry principles aim to address these issues by designing chemical processes that are more efficient and less harmful to the environment.

Key areas of research in the green synthesis of this compound could include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water or ionic liquids.

Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption. This includes the use of biocatalysts or heterogeneous catalysts that can be easily recovered and reused.

Atom Economy: Designing synthesis routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce the reliance on fossil fuels.

A patent for the synthesis of 2-chloro-4-aminophenol highlights a method with a high yield and purity, with the added benefit that the catalytic agent can be recycled and used multiple times, thus reducing environmental pollution. google.com

Exploration of Novel Biological Targets and Therapeutic Potential

The structural motif of this compound is present in a variety of biologically active molecules. This suggests that derivatives of this compound could have significant therapeutic potential. Future research will likely focus on the synthesis and biological evaluation of novel this compound derivatives to identify new drug candidates.

The exploration of novel biological targets for these derivatives could lead to the development of new treatments for a range of diseases. The presence of the amino, hydroxyl, and chloro groups provides multiple points for chemical modification, allowing for the creation of a diverse library of compounds for screening against various biological targets. Research into the biological activities of aminophenol derivatives is an ongoing field.

Remediation Technologies for Environmental Contamination

Chlorophenols are a class of environmental pollutants that can be persistent in soil and water. nih.gov As such, the development of effective remediation technologies for the removal of this compound from the environment is an important area of research.

Current and future remediation strategies for chlorophenol contamination include:

Bioremediation: This approach utilizes microorganisms to break down the contaminant into less harmful substances. nih.gov Research in this area focuses on identifying and engineering microbes with enhanced degradation capabilities for specific chlorophenols.

Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants.

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to degrade organic pollutants.

Adsorption: This method uses adsorbent materials, such as activated carbon or clays, to remove the contaminant from water. Research is ongoing to develop more efficient and cost-effective adsorbent materials. mdpi.com

The choice of remediation technology depends on various factors, including the concentration of the contaminant, the nature of the contaminated site, and the cost-effectiveness of the treatment.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-3-chlorophenol, and how can reaction conditions be optimized?

- Methodology : Phosphonylation reactions using triethyl phosphite (as demonstrated with analogous compounds like 2-amino-3-chloroquinoxalines) are viable. Reaction parameters (temperature: 100–120°C; solvent: DMF or THF) must be optimized to minimize side products such as dehalogenated derivatives .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity using HPLC (C18 column, methanol/water 70:30) .

Q. How can researchers ensure the purity of this compound for experimental reproducibility?

- Purification : Recrystallization in ethanol/water (1:2) yields >98% purity. For trace impurities (<0.5%), use column chromatography (silica gel, gradient elution with dichloromethane/methanol) .

- Analytical Confirmation : Characterize via -NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (stretching bands at 3350 cm for -NH, 1250 cm for C-Cl) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m; PAC-2: 23 mg/m) to prevent inhalation risks .

- Containment : Use fume hoods, nitrile gloves, and absorbent materials (e.g., diatomite) for spill management. Avoid discharge into water systems due to environmental toxicity .

Advanced Research Questions

Q. How do electronic effects of the chloro and amino substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing Cl group activates the ortho position for nucleophilic attack, while the -NH group (electron-donating) stabilizes intermediates. DFT calculations (B3LYP/6-31G*) can model charge distribution .

- Experimental Design : Compare reaction rates with 3-chlorophenol (no -NH) and 2-aminophenol (no Cl) under identical conditions to isolate substituent effects .

Q. What analytical strategies resolve contradictions in reported degradation pathways of this compound in aqueous environments?

- Conflict Analysis : Discrepancies arise from pH-dependent degradation (e.g., hydroxylation at pH >9 vs. reductive dechlorination at pH <5). Use LC-MS/MS (MRM mode) to identify transient intermediates and validate pathways .

- Validation : Cross-reference with EPA DSSTox data on chlorophenol derivatives to confirm degradation products .

Q. How can computational models predict the environmental persistence and toxicity of this compound?

- QSAR Modeling : Apply EPI Suite to estimate biodegradation half-life (t >60 days) and ECOSAR for aquatic toxicity (LC <1 mg/L for fish). Validate with experimental bioassays using Daphnia magna .

- Data Sources : Use PubChem and ECHA databases for physicochemical properties (logP: 1.8; water solubility: 2.3 g/L at 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。